[1-(Aminomethyl)cyclohexyl]methanol hydrochloride
Description
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a cyclohexane-based compound featuring an aminomethyl substituent and a methanol group on the same carbon. The molecular formula is inferred as C₈H₁₇ClNO (based on ), with a molecular weight of ~179.68 g/mol (calculated from formula). Its physicochemical properties, such as solubility and stability, are likely influenced by the polar methanol and protonated amine groups.
Properties
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-8(7-10)4-2-1-3-5-8;/h10H,1-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHDIHWMJFACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376388-56-5 | |
| Record name | [1-(aminomethyl)cyclohexyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexylmethanol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclohexyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various cyclohexyl derivatives .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
Molecular Structure and Substituent Variations
Key Observations :
- Functional Groups: The methanol group in the target compound may enhance hydrophilicity compared to gabapentin’s acetic acid (higher H-bond donor/acceptor count) . Sulfonamide or ester substituents () increase molecular weight and lipophilicity, affecting bioavailability.
Physicochemical Properties
Pharmacological Implications :
- Gabapentin’s water solubility correlates with its oral bioavailability and therapeutic use in neuropathic pain . The target compound’s methanol group may offer intermediate solubility, balancing membrane permeability and dissolution.
Biological Activity
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO and a molecular weight of 179.69 g/mol. It has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research. This article explores its biological activity, focusing on its potential antimicrobial, antifungal, and anticancer properties.
- IUPAC Name: [1-(aminomethyl)cyclohexyl]methanol; hydrochloride
- CAS Number: 1376388-56-5
- Molecular Weight: 179.69 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reagents: Cyclohexylmethanol, formaldehyde, and ammonium chloride.
- Conditions: Acidic environment leading to the formation of an imine intermediate, which is then reduced to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various biological pathways. It can modulate enzyme and receptor activities, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study:
In a study involving breast cancer cell lines, this compound was found to inhibit cell growth with an IC₅₀ value of approximately 25 µM. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis
When compared to structurally similar compounds such as cyclohexylamine and cyclohexylmethanol, this compound demonstrates enhanced biological activity due to the presence of the aminomethyl group, which may facilitate better interaction with biological targets.
| Compound | Biological Activity | Remarks |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Broad-spectrum activity |
| Cyclohexylamine | Limited antimicrobial | Primarily used as an intermediate |
| Cyclohexylmethanol | Moderate antifungal | Less potent than aminomethyl derivative |
Q & A
What are the optimized synthetic routes for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, and how do reaction conditions influence yield?
Answer:
A common synthesis involves carbamate protection-deprotection strategies. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the protecting group, followed by neutralization and extraction . Key factors include:
- Reagent stoichiometry : Excess TFA (e.g., 3 mL per 300 mg substrate) ensures complete deprotection.
- Purification : Extraction with DCM (3×10 mL) and drying over MgSO₄ improves purity .
- Yield optimization : Neutralization with saturated NaHCO₃ minimizes side reactions. Typical yields range from 65–80% for analogous compounds .
How can reverse-phase HPLC be validated for quantifying trace impurities in this compound?
Answer:
Adapt methods from structurally similar amines (e.g., gabapentin and amitriptyline hydrochloride):
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) .
- Detection : UV at 210–230 nm.
Validation parameters :
| Parameter | Criteria | Example Value |
|---|---|---|
| Linearity | R² ≥ 0.999 | 0.9995 |
| LOD/LOQ | Signal-to-noise ≥ 3/10 | 0.1 µg/mL |
| Precision | RSD ≤ 2% | 1.5% |
| Recovery | 98–102% | 99.2% |
What experimental designs are recommended for stability studies of this compound under stress conditions?
Answer:
Follow ICH Q1A guidelines:
- Forced degradation : Expose to heat (80°C, 72 hr), humidity (75% RH, 40°C), UV light (200–400 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) .
- Analytical monitoring : Use HPLC or TLC to track degradation products. For example, TLC with silica gel and ethyl acetate:acetone:NH₃ (15:5:1) can resolve impurities .
- Storage recommendations : Store at 2–8°C in inert atmospheres to prevent hygroscopic degradation .
How does stereoisomerism affect the physicochemical properties and biological activity of this compound?
Answer:
- Synthesis challenges : Racemic mixtures may form during cyclohexyl ring functionalization. Chiral HPLC (e.g., Chiralpak® AD-H column) or crystallization with chiral resolving agents can separate enantiomers .
- Biological impact : Enantiomers may exhibit divergent receptor binding. For example, (R)-albuterol shows higher β₂-adrenergic activity than (S)-albuterol . Structural analogs with defined stereochemistry (e.g., venlafaxine hydrochloride) demonstrate stereospecific pharmacokinetics .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and N95 respirators to avoid inhalation or dermal contact .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency contacts : Use CHEMTREC (+1-800-424-9300) for incidents involving toxicity or fire .
What regulatory exemptions apply to this compound in early-stage research?
Answer:
- REACH compliance : Exempt if annual volume is <1 ton (per Article 6(1)) .
- Documentation : Maintain safety data sheets (SDS) per EC Regulation 1907/2006 and track waste disposal per local guidelines .
What challenges arise in developing a mass spectrometry (MS)-compatible assay for this compound, and how are they resolved?
Answer:
- Ionization issues : Low volatility complicates electron ionization (EI). Use electrospray ionization (ESI) with mobile phase additives (0.1% formic acid) to enhance ionization .
- Matrix effects : Biological samples require solid-phase extraction (SPE) with C18 cartridges to remove interferents .
- Internal standards : Deuterated analogs (e.g., [D₃]-labeled) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
